[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid
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Overview
Description
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid is a chemical compound with the molecular formula C11H13NO6 It is characterized by the presence of a carbamoyl group attached to a formic acid moiety, with three methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid typically involves the reaction of 2,4,6-trimethoxyaniline with formic acid derivatives under controlled conditions. One common method is the reaction of 2,4,6-trimethoxyaniline with formic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the carbamoyl group.
Scientific Research Applications
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound is used as a ligand in catalysis and has strong Lewis-basic properties.
[(2-methoxyethyl)carbamoyl]formic acid: Another carbamoylformic acid derivative with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H13NO6 |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-oxo-2-(2,4,6-trimethoxyanilino)acetic acid |
InChI |
InChI=1S/C11H13NO6/c1-16-6-4-7(17-2)9(8(5-6)18-3)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
ULIIZWBLYZFUNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)O)OC |
Origin of Product |
United States |
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